B1577087 Parasin I

Parasin I

Cat. No.: B1577087
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Initial Characterization of Parasin I as an Antimicrobial Peptide

This compound, a potent antimicrobial peptide, was first isolated from the epithelial mucosal layer of the catfish, Parasilurus asotus, in response to epidermal injury. nih.govbioworld.com Initial characterization revealed it to be a 19-amino acid peptide with a molecular mass of 2000.4 Da. nih.govresearchgate.net The complete amino acid sequence was determined as Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser. nih.govresearchgate.net

Subsequent studies demonstrated that this compound exhibits strong antimicrobial activity against a broad spectrum of microorganisms, proving to be 12 to 100 times more potent than magainin 2, a well-characterized antimicrobial peptide. nih.govresearchgate.netgenscript.com Notably, this potent antimicrobial action is achieved without any hemolytic activity. nih.govresearchgate.netgenscript.com Circular dichroism spectra indicated that this compound has a secondary structure consisting of approximately 11% alpha-helix, 33% beta-sheet, and 56% random coils, with a beta-sheet axial projection revealing an amphipathic structure. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Amino Acid Sequence Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser
Molecular Mass 2000.4 Da
Number of Residues 19
Secondary Structure 11% alpha-helix, 33% beta-sheet, 56% random coils

Classification of this compound within the Family of Histone-Derived Antimicrobial Peptides

This compound is classified as a histone-derived antimicrobial peptide (HDAP). nih.govnih.gov Its amino acid sequence shows significant homology to the N-terminal region of histone H2A. nih.govresearchgate.net Specifically, 18 of its 19 residues are identical to the N-terminal of buforin I, another potent antimicrobial peptide derived from the N-terminus of toad histone H2A. nih.govresearchgate.netgenscript.com This strong similarity implies that this compound is cleaved from the N-terminal of the catfish histone H2A. nih.govgenscript.com

The production of this compound is a specific enzymatic process. Upon epidermal injury, a metalloprotease is induced, which in turn cleaves the inactive proenzyme procathepsin D to generate the active enzyme, cathepsin D. nih.gov This activated cathepsin D then cleaves the Ser19-Arg20 bond of histone H2A to produce this compound. nih.gov Immunohistochemical analysis has shown that the precursor, unacetylated histone H2A, and procathepsin D are located in the cytoplasm of epithelial mucous cells, and this compound is produced on the mucosal surface following an injury. nih.gov

Evolutionary and Biological Significance of this compound in Innate Immunity Systems

This compound plays a crucial role in the innate immune system of fish, acting as a first line of defense against invading pathogens at mucosal surfaces. researchgate.net The peptide is secreted into the skin mucus of the catfish upon injury, providing immediate protection against microbial invasion. nih.govresearchgate.net This rapid response is a key feature of innate immunity, which provides non-specific defense against a wide range of pathogens.

The presence of this compound in the skin mucus of other fish species suggests a conserved and evolutionarily significant role for this peptide in fish immunity. nih.gov Furthermore, this compound demonstrates potent antimicrobial activity against fish-specific bacterial pathogens, highlighting its biological importance in the host's defense mechanisms. genscript.comnih.gov The mechanism of action involves the permeabilization of the outer and cytoplasmic membranes of microbial cells. medchemexpress.comnih.gov

Overview of Major Research Avenues and Contributions to the Field of Antimicrobial Peptides

Research on this compound has contributed significantly to the broader field of antimicrobial peptides. One major area of investigation has been the structure-activity relationship of the peptide. Studies involving the progressive deletion of amino acids have revealed that the N-terminal basic residue is essential for the membrane-binding activity of this compound, and the alpha-helical structure is necessary for its membrane-permeabilizing activity. nih.gov

Another important research avenue has been the exploration of recombinant production of this compound. For instance, a codon-optimized this compound fused with human lysozyme has been successfully expressed in the yeast Pichia pastoris, yielding a recombinant peptide with potent antibiotic activity. medchemexpress.com These studies are crucial for the potential development of new antimicrobial agents. The investigation of this compound's mechanism of action, which involves localization to the cell membrane and subsequent permeabilization, has also provided valuable insights into how antimicrobial peptides function. medchemexpress.comnih.gov

Table 2: Antimicrobial Activity of this compound

Microorganism Minimal Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli 1.6
Salmonella typhimurium 3.1
Pseudomonas aeruginosa 6.3
Staphylococcus aureus 1.6
Bacillus subtilis 0.8
Candida albicans 6.3

Properties

bioactivity

Antibacterial

sequence

KGRGKQGGKVRAKAKTRSS

Origin of Product

United States

Origin, Biosynthesis, and Expression of Parasin I

Natural Occurrence and Identification in Biological Systems

Parasin I is a potent, 19-residue antimicrobial peptide that was first isolated from the skin mucus of the wounded Amur catfish, Parasilurus asotus. nih.govnih.gov It is an amphipathic peptide derived from the N-terminus of histone H2A. iscabiochemicals.com The identification of this compound stemmed from observations that in response to epidermal injury, the catfish secretes this potent antimicrobial substance into its epithelial mucosal layer, likely as a defense mechanism against invading microorganisms. nih.goviscabiochemicals.com

The molecular mass of the native peptide was determined to be 2000.4 Da. nih.gov Through automated Edman degradation, its complete amino acid sequence was identified as Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser. nih.gov This sequence shares significant identity (18 of 19 residues) with the N-terminal region of buforin I, another antimicrobial peptide derived from toad histone H2A, which first suggested that this compound is cleaved from a histone precursor. nih.gov Subsequent Western blot analyses have confirmed that this compound is also present in the skin mucus of various other fish species, indicating a conserved role in the innate immune defense of fish. nih.gov

PropertyDetails
Name This compound
Source Organism Parasilurus asotus (Amur catfish)
Biological Location Skin Mucus
Peptide Length 19 amino acids
Amino Acid Sequence KGRGKQGGKVRAKAKTRSS
Molecular Mass 2000.4 Da
Precursor Protein Histone H2A

Precursor Identification and Proteolytic Processing Pathways

The biosynthesis of this compound is a fascinating example of post-translational processing of a common nuclear protein to generate a potent antimicrobial agent. The precursor for this compound is histone H2A, specifically an unacetylated form located within the cytoplasm of epithelial mucous cells in the fish skin. nih.gov The generation of this compound does not occur constitutively; rather, it is the result of a specific proteolytic cascade initiated by external stimuli. nih.govnih.gov

Immunohistochemical studies have revealed that both the histone H2A precursor and an inactive enzyme, procathepsin D, are co-localized within the cytoplasm of these mucous cells. nih.gov Upon injury to the epidermis, a series of enzymatic events is triggered on the mucosal surface, leading to the precise cleavage of histone H2A to release the active this compound peptide. nih.gov

The maturation of this compound from its histone H2A precursor is a two-step enzymatic process involving a metalloprotease and Cathepsin D. nih.govlktlabs.com

Activation of Cathepsin D: In its resting state, Cathepsin D exists in the mucus as an inactive zymogen called procathepsin D. nih.gov Epidermal injury induces the activity of a metalloprotease, identified as Matrix Metalloproteinase 2 (MMP2). lktlabs.com This injury-induced metalloprotease cleaves procathepsin D, converting it into its active enzymatic form, Cathepsin D. nih.gov

Cleavage of Histone H2A: The newly activated Cathepsin D then acts on the histone H2A precursor. It specifically cleaves the peptide bond between Serine-19 and Arginine-20 of the histone H2A N-terminal tail. nih.gov This single, precise cleavage event releases the 19-amino-acid peptide, this compound. nih.gov

This proteolytic cascade ensures that the potent antimicrobial activity of this compound is unleashed only at the site of injury, providing a rapid and localized innate immune response.

The production of this compound is tightly regulated and occurs specifically in response to physical injury to the fish's epidermis. nih.govnih.gov This stimulus-driven regulation is a key feature of the fish's innate host defense system. The primary biological stimulus is epidermal damage, which initiates the entire production pathway. nih.gov

The regulatory mechanism is controlled by the induction of a metalloprotease upon injury. nih.gov This enzyme acts as the initial trigger in the proteolytic cascade. In the absence of injury, the components—histone H2A and procathepsin D—remain sequestered and inactive within the cytoplasm of mucous cells. nih.gov When the skin is wounded, these components are released onto the mucosal surface where the metalloprotease is activated, leading to the generation of active Cathepsin D and the subsequent production of this compound. nih.gov This ensures that this compound is produced precisely when and where it is needed to protect the fish from potential pathogens entering through the wound. nih.govnih.gov

Recombinant Expression and Production Methodologies for this compound

The potent and broad-spectrum antimicrobial activity of this compound has made it a candidate for development as a novel antimicrobial agent. nih.gov To obtain sufficient quantities for research and potential applications, recombinant production methods have been developed. These methods allow for the synthesis of this compound in heterologous expression systems, overcoming the limitations of isolating the peptide from its natural source.

The methylotrophic yeast Pichia pastoris has proven to be an effective heterologous expression system for producing this compound. nih.govmedchemexpress.com This system offers several advantages, including high levels of protein expression, proper protein folding, and the ability to secrete the recombinant protein into the culture medium, which simplifies purification. anuram.orgnih.gov

In a typical approach, a synthetic gene encoding this compound is designed. nih.gov To enhance expression levels, the gene sequence is codon-optimized for the P. pastoris system. nih.gov Due to the small size of the this compound peptide, it is often expressed as a fusion protein to improve stability and prevent degradation by host proteases. A common strategy involves fusing it to a larger, stable protein such as human lysozyme (hLY). nih.gov The expression cassette, containing the fusion gene under the control of a strong, inducible promoter (like the alcohol oxidase 1, AOX1, promoter), is cloned into a P. pastoris expression vector (e.g., pPICZαA). nih.govanuram.org This vector is then integrated into the yeast's genome to create a stable expression strain. nih.gov

ComponentDescription
Host System Pichia pastoris
Expression Vector pPICZαA (example)
Promoter AOX1 (Methanol-inducible)
Gene Construct Codon-optimized this compound, often as a fusion protein (e.g., with human lysozyme)
Fusion Partner Human Lysozyme (hLY)
Linker/Cleavage Site Flexible linker (e.g., 4xGly) with a specific protease cleavage site (e.g., Enterokinase)
Purification Affinity Chromatography (e.g., Ni-Sepharose)

Several strategies are employed to maximize the yield and ensure the biological activity of recombinantly produced this compound.

Codon Optimization: The DNA sequence of the this compound gene is altered to use codons that are most frequently used by the P. pastoris translational machinery. This enhances the rate and efficiency of protein synthesis, leading to higher yields. nih.gov

Secretion Signal: The use of a secretion signal peptide (like the α-mating factor signal from Saccharomyces cerevisiae) directs the expressed fusion protein into the culture medium. This extracellular expression minimizes protein degradation within the cell and greatly simplifies the initial purification steps, as it separates the recombinant protein from the bulk of host cell proteins.

Process Optimization: Fermentation conditions such as medium composition, pH, temperature, and the concentration of the inducing agent (e.g., methanol) are carefully controlled and optimized to achieve high cell density and maximize protein expression. researchgate.net

Post-Purification Processing: After purification of the fusion protein, enzymatic cleavage is performed to release the this compound peptide. nih.gov The released peptide is then further purified to homogeneity. The bioactivity of the final product is confirmed using antimicrobial assays, such as determining the minimal inhibitory concentration (MIC) against a panel of bacteria, to ensure it retains the potent activity of the native peptide. nih.govmedchemexpress.com

Molecular Structure and Conformation of Parasin I

Primary Amino Acid Sequence Analysis and Unique Features

Parasin I is a relatively short peptide, consisting of 19 amino acid residues. The complete amino acid sequence of this compound has been determined by automated Edman degradation. nih.gov The sequence is Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser. nih.govgenscript.comiscabiochemicals.com Analysis of this sequence reveals several notable features. It is rich in basic amino acids, particularly lysine (B10760008) and arginine, which contribute to its cationic nature. nih.govnih.gov This positive charge is crucial for the initial electrostatic interaction with the negatively charged microbial cell membranes. nih.govmdpi.com

A significant unique feature of this compound is its high degree of sequence identity with the N-terminal region of buforin I, another antimicrobial peptide derived from toad histone H2A. nih.govgenscript.com Specifically, eighteen of the nineteen residues in this compound are identical to the N-terminus of buforin I, suggesting that this compound is produced by the cleavage of catfish histone H2A. nih.govgenscript.com

Secondary Structure Elucidation and Characterization

The secondary structure of this compound has been investigated using various biophysical techniques, including Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govcapes.gov.brgoogle.comsb-peptide.compharmaffiliates.comgoogle.com

Identification of Alpha-Helical Regions and Random Coil Domains

Studies using Circular Dichroism spectroscopy have provided insights into the structural content of this compound. In an aqueous environment, this compound exhibits a significant proportion of random coil structure. nih.govcapes.gov.br However, in helix-promoting environments, such as the presence of membrane-mimicking conditions, this compound is observed to form an amphipathic alpha-helical structure. nih.govportlandpress.com Research indicates that in helix-promoting environments, this compound forms an amphipathic alpha-helical structure spanning residues 9-17, flanked by two random coil regions at the N-terminus (residues 1-8) and the C-terminus (residues 18-19). nih.gov

Based on Circular Dichroism spectra, the structural content of this compound has been estimated to include approximately 11% alpha-helix, 33% beta-sheet, and 56% random coils in a specific environment. nih.govcapes.gov.br

Structural Content Percentage
Alpha-helix 11%
Beta-sheet 33%
Random coils 56%

Conformational Changes in Different Environments (e.g., membrane-mimicking conditions)

The conformation of this compound is highly dependent on its environment. In aqueous solutions, the peptide is largely disordered, existing predominantly in a random coil conformation. portlandpress.com However, upon interaction with membrane-mimicking environments, such as phospholipid bilayers or the presence of trifluoroethanol (TFE), this compound undergoes a significant conformational change. google.comportlandpress.com This change involves the induction of alpha-helical structure. nih.govportlandpress.com The formation of an amphipathic alpha-helix in these environments is crucial for the peptide's ability to interact with and insert into microbial membranes. portlandpress.com The amphipathic nature allows the hydrophobic face of the helix to interact with the lipid core of the membrane while the hydrophilic face remains exposed to the aqueous environment or interacts with the polar head groups of the lipids. portlandpress.com

Biophysical Studies of this compound Conformation

Biophysical studies, particularly using Circular Dichroism and Nuclear Magnetic Resonance spectroscopy, have been instrumental in understanding the conformational behavior of this compound. nih.govnih.govcapes.gov.brgoogle.comsb-peptide.compharmaffiliates.comgoogle.com CD spectroscopy is used to estimate the percentages of different secondary structure elements (alpha-helix, beta-sheet, random coil) under various conditions. nih.govcapes.gov.brgoogle.com NMR spectroscopy can provide more detailed, residue-specific information about the peptide's structure and dynamics in solution and in the presence of membrane mimics. nih.govsb-peptide.compharmaffiliates.comgoogle.comresearchgate.net These studies collectively demonstrate that this compound is a flexible peptide that adopts a more ordered, alpha-helical conformation upon interacting with environments that mimic biological membranes. nih.govportlandpress.com The amphipathic alpha-helical structure formed in these environments is directly linked to its membrane-disrupting properties. nih.govsmolecule.com

Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 16198073 nih.gov

Structure Activity Relationship Sar Studies of Parasin I

Identification of Critical Amino Acid Residues for Biological Activity

The specific amino acid composition and arrangement within Parasin I are fundamental to its antimicrobial efficacy.

The N-terminal region of this compound plays a pivotal role in its initial interaction with microbial membranes. The presence of a basic residue at the N-terminus is essential for its membrane-binding activity. nih.gov Deletion of the N-terminal lysine (B10760008) residue in the analog Pa(2-19) results in a loss of antimicrobial activity and significantly impairs its membrane-binding and permeabilizing capabilities. nih.gov

Interestingly, the specific basic residue can be substituted without complete loss of function. When the N-terminal lysine is replaced by another basic residue, arginine, as in [R(1)]Pa, the antimicrobial activity is recovered. nih.gov However, substitution with polar, neutral, or acidic residues leads to a loss of activity, highlighting the necessity of a positive charge at this position for effective membrane interaction. nih.gov This initial electrostatic attraction to the negatively charged components of microbial membranes is a crucial first step in its mechanism of action.

Impact of Peptide Length and Terminal Modifications on Activity

Modifications to the length of the peptide and its terminal ends have been shown to significantly affect the antimicrobial potency of this compound.

As previously mentioned, deletion of the N-terminal lysine residue ([Pa(2-19)]) abrogates the antimicrobial activity of this compound. nih.gov This underscores the critical role of this specific residue in initiating the cascade of events leading to microbial cell death. The following table summarizes the effect of N-terminal modifications on the antimicrobial activity of this compound.

Peptide/AnalogSequenceModificationAntimicrobial Activity
This compoundKGRGKQGGKVRKAKAKTRSSNoneActive
Pa(2-19)GRGKQGGKVRKAKAKTRSSN-terminal Lys deletionInactive
[R(1)]PaR GRGKQGGKVRKAKAKTRSSN-terminal Lys to Arg sub.Active
[A(1)]PaA GRGKQGGKVRKAKAKTRSSN-terminal Lys to Ala sub.Inactive

Table 1: Effects of N-terminal modifications on this compound activity.

In contrast to the N-terminus, modifications at the C-terminus can have varied effects. Progressive deletions from the C-terminus, as seen in the analogs Pa(1-17) and Pa(1-15), can slightly increase the antimicrobial activity. nih.gov However, further deletion to Pa(1-14) results in a near-complete loss of both antimicrobial activity and the peptide's α-helical structure. nih.gov This suggests that a critical length and sequence at the C-terminal end are necessary to maintain the structural integrity required for function.

The following table details the impact of C-terminal deletions on this compound's activity.

Peptide/AnalogSequenceModificationAntimicrobial Activity
This compoundKGRGKQGGKVRKAKAKTRSSNoneActive
Pa(1-17)KGRGKQGGKVRKAKAKTC-terminal deletionSlightly Increased
Pa(1-15)KGRGKQGGKVRKAKAC-terminal deletionSlightly Increased
Pa(1-14)KGRGKQGGKVRKAKC-terminal deletionInactive

Table 2: Effects of C-terminal deletions on this compound activity.

Correlation between Secondary Structure Integrity and Antimicrobial Efficacy

The antimicrobial action of this compound is strongly correlated with its ability to adopt a specific secondary structure, particularly an α-helical conformation, in membrane-mimicking environments. nih.gov In such environments, this compound forms an amphipathic α-helical structure involving residues 9-17, which is flanked by random coil regions. nih.gov

The loss of antimicrobial activity in the C-terminally truncated analog Pa(1-14) is directly linked to the loss of its α-helical structure. nih.gov This demonstrates that the α-helical conformation is necessary for the membrane-permeabilizing activity of this compound. nih.gov While the N-terminal basic residue is essential for initial membrane binding, the integrity of the α-helix is crucial for the subsequent disruption of the membrane, leading to cell death. nih.gov Therefore, both the primary sequence and the resulting secondary structure are indispensable for the full antimicrobial efficacy of this compound.

Mechanisms of Biological Action of Parasin I

Interaction with Target Cell Membranes

The initial and most critical step in Parasin I's antimicrobial action is its interaction with the cell membrane of the target microorganism. medchemexpress.com This interaction leads to membrane destabilization and loss of integrity, ultimately causing cell death.

Membrane Binding and Localization Dynamics

Confocal microscopy has shown that this compound localizes to the cell membrane of target organisms. nih.gov This binding is a crucial prerequisite for its antimicrobial function. Structure-activity relationship studies have revealed that specific structural features of the peptide are essential for this process. The basic lysine (B10760008) residue at the N-terminal of this compound is indispensable for its membrane-binding activity. nih.gov Deletion of this residue results in a peptide analog, Pa(2-19), which exhibits poor membrane-binding and -permeabilizing capabilities. nih.gov Conversely, substituting the N-terminal lysine with another basic residue like arginine restores antimicrobial activity, whereas substitution with polar, neutral, or acidic residues does not. nih.gov This underscores the importance of a positive charge at the N-terminus for the initial electrostatic attraction to the negatively charged components of microbial membranes. nih.gov

Further studies with a C-terminally truncated analog, Pa(1-14), showed that while it could still localize to the cell membrane, it lost its ability to permeabilize the membrane, indicating that membrane binding alone is not sufficient for antimicrobial action. nih.gov

Structure-Activity Relationships of this compound Analogs

Peptide AnalogModificationMembrane Binding ActivityMembrane Permeabilizing ActivityAntimicrobial Activity
This compound (Wild Type)NoneEffectiveEffectiveEffective
Pa(2-19)Deletion of N-terminal LysinePoorPoorLost
[R(1)]PaSubstitution of N-terminal Lysine with ArginineEffective (Inferred)Effective (Inferred)Recovered
Pa(1-14)Deletion of C-terminal residues 15-19EffectiveLostNearly Complete Loss

Mechanisms of Membrane Permeabilization and Disruption

Following membrane binding, this compound induces permeabilization, leading to the disruption of normal cellular functions. medchemexpress.com The peptide's ability to form an amphipathic alpha-helical structure, specifically involving residues 9-17, is necessary for its membrane-permeabilizing activity. nih.gov This structural feature allows the peptide to insert into the lipid bilayer, disrupting its integrity. Analogs that bind to the membrane but lack a stable alpha-helical structure, such as Pa(1-14), fail to effectively permeabilize it. nih.gov

While the precise model of pore formation for this compound has not been definitively elucidated, antimicrobial peptides (AMPs) are generally known to compromise membrane integrity through several established mechanisms, including the barrel-stave, toroidal pore, or carpet models. asm.orgpreprints.org

Barrel-Stave Model: In this model, peptides insert perpendicularly into the membrane, assembling like staves of a barrel to form a hydrophilic channel.

Toroidal Pore Model: Here, the peptides, along with the head groups of the membrane lipids, bend inward to form a continuous pore, creating a torus-shaped structure. latrobe.edu.au This disrupts the bilayer's curvature. latrobe.edu.au

Carpet Model: In this mechanism, peptides accumulate on the surface of the membrane, forming a "carpet." Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.

Given that this compound possesses an amphipathic helical structure, it is plausible that it employs one or a combination of these models to disrupt the target membrane, leading to the leakage of cellular contents and ultimately, cell death. nih.govlatrobe.edu.au

This compound demonstrates the ability to permeabilize both the outer and cytoplasmic membranes of susceptible bacteria. medchemexpress.comnih.gov For Gram-negative bacteria, the peptide must first traverse the outer lipopolysaccharide (LPS) layer before it can act on the inner cytoplasmic membrane. nih.gov The initial binding to the outer membrane is followed by permeabilization, which then allows the peptide to access and disrupt the cytoplasmic membrane, a process that is considered the lethal event. nih.govnih.gov this compound and its active analogs exhibit strong permeabilizing activity against the cytoplasmic membrane. medchemexpress.com

Potential Intracellular Targets and Metabolic Inhibition

In addition to direct membrane disruption, a growing body of evidence suggests that many antimicrobial peptides can translocate across the cell membrane to interact with intracellular targets. asm.orgpreprints.orgmdpi.com These internal mechanisms can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity. preprints.org

Interaction with Nucleic Acids and DNA Metabolism

This compound shares a high degree of sequence identity with the N-terminal region of histone H2A. nih.govgenscript.com Specifically, 18 of its 19 amino acids are identical to the N-terminus of buforin I, another histone H2A-derived antimicrobial peptide. This similarity has led to the hypothesis that this compound may share a mechanism of action with related peptides like buforin II, which is known to translocate across the cell membrane without causing significant lysis and subsequently binds to DNA and RNA. This binding is thought to inhibit cellular processes by disrupting nucleic acid metabolism. oup.com

Inhibition of Key Intracellular Enzymes or Pathways

While many antimicrobial peptides (AMPs) exert their effects by targeting intracellular components, the primary mechanism of action for this compound appears to be centered on the disruption of the bacterial cell membrane. nih.govasm.org Extensive research has shown that this compound localizes to the cell membrane, subsequently causing permeabilization of both the outer and cytoplasmic membranes. nih.gov This membrane-lytic activity is a common and effective strategy among AMPs for rapidly killing microbes. nih.gov

In contrast to AMPs that are known to translocate into the cytoplasm and inhibit essential processes, there is limited direct evidence to suggest that this compound's primary mode of action involves the specific inhibition of key intracellular enzymes or signaling pathways. nih.govresearchgate.net Many other peptides, such as bactenecin (B179754) 7 (Bac7) and proline-arginine-rich peptides (PR-39), have been shown to target intracellular processes like DNA and protein synthesis or interact with specific proteins like DnaK and GroEL. nih.govresearchgate.net However, the available research on this compound consistently points towards membrane disruption as the terminal event in its antimicrobial action. The peptide's ability to create pores or destabilize the lipid bilayer leads to the leakage of cellular contents and a collapse of the electrochemical gradients essential for cell survival. asm.org

While the possibility of secondary intracellular targets cannot be entirely ruled out without further specific investigation, the current body of scientific literature strongly supports a model where the potent antimicrobial activity of this compound is achieved through the physical disruption of the microbial cell envelope rather than through the inhibition of specific intracellular enzymatic or signaling functions. nih.govnih.gov

Comparative Mechanistic Analyses with Other Antimicrobial Peptides

The mechanism of this compound is best understood when compared with other well-characterized antimicrobial peptides, particularly those with similar origins or different modes of action.

This compound vs. Buforin II:

Both this compound and Buforin II are derived from the N-terminal region of histone H2A, yet they exhibit distinct mechanisms of action. nih.gov this compound's activity is primarily lytic, causing rapid membrane permeabilization. nih.gov In contrast, Buforin II is a cell-penetrating peptide that can traverse the bacterial membrane without causing significant damage or lysis. nih.gov Once inside the cell, Buforin II binds to DNA and RNA, thereby inhibiting cellular functions. nih.gov This fundamental difference in their interaction with the cell membrane—disruption versus translocation—highlights how two peptides from the same parent protein can evolve divergent antimicrobial strategies. The presence of a proline hinge in Buforin II is thought to be crucial for its ability to translocate across the membrane. asm.orgnih.gov

This compound vs. Magainin 2:

Magainin 2, isolated from the skin of the African clawed frog Xenopus laevis, is a classic example of a membrane-active AMP and serves as a useful comparison for this compound. frontiersin.orgmdpi.com this compound is reported to be significantly more potent, with some studies indicating it is 12 to 100 times more active than Magainin 2 against a range of microorganisms. researchgate.net Both peptides act on the cell membrane, but the specific nature of their interactions can differ. Magainin 2 is known to induce the formation of "toroidal pores," where the peptide and lipid head groups curve together to line the pore, or to act via a "carpet" mechanism, where the peptide disrupts the membrane in a detergent-like manner once a threshold concentration is reached on the surface. frontiersin.orgnih.gov Recent studies also suggest Magainin 2 may have intracellular targets, including the BamA complex, which is involved in the folding of outer membrane proteins in Gram-negative bacteria. frontiersin.org While this compound's action is also membrane-centric, the precise topology of the pores it forms and its potential for secondary intracellular interactions are not as extensively characterized as those of Magainin 2.

Table 1: Comparative Mechanisms of this compound and Other Antimicrobial Peptides

Feature This compound Buforin II Magainin 2
Primary Mechanism Membrane Permeabilization Cell Penetration, Nucleic Acid Binding Membrane Permeabilization (Toroidal Pore/Carpet)
Parent Protein Histone H2A Histone H2A Not applicable
Membrane Interaction Lytic, Disruptive Translocation without major lysis Pore formation, Detergent-like disruption
Known Intracellular Target Not well-documented DNA and RNA Potentially BamA complex
Key Structural Feature Amphipathic α-helix Proline Hinge Amphipathic α-helix

Spectrum of Biological Activity of Parasin I

Antibacterial Efficacy and Microorganism Susceptibility Profiling

Parasin I exhibits considerable efficacy against both Gram-positive and Gram-negative bacteria. Its antibacterial action is a key component of the innate immune defense of the catfish, protecting it from invading pathogens, particularly after an injury. nih.gov

Studies have confirmed the potent activity of this compound against various Gram-positive bacteria. The peptide's ability to disrupt the bacterial cell membrane contributes to its bactericidal effects. Research into structure-activity relationships has shown that certain analogs of this compound, such as Pa(1-15), demonstrate significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values in the range of 1-4 µg/ml. nih.gov

The table below summarizes the reported MIC values for this compound against selected Gram-positive bacterial strains.

Gram-Positive BacteriaStrainMIC (µg/mL)
Bacillus subtilisKCTC 10211.0
Micrococcus luteusKCTC 10564.0
Staphylococcus aureusKCTC 16214.0
Staphylococcus epidermidisATCC 122284.0

Data sourced from studies on this compound's antimicrobial spectrum.

The peptide is also effective against Gram-negative bacteria. Its mechanism involves permeabilizing both the outer and cytoplasmic membranes, leading to cell death. nih.gov This broad-spectrum capability makes it an important component of the fish's defense system.

The table below details the MIC values of this compound against representative Gram-negative bacteria.

Gram-Negative BacteriaStrainMIC (µg/mL)
Escherichia coliKCTC 16822.0
Klebsiella pneumoniaeKCTC 20018.0
Pseudomonas aeruginosaKCTC 16378.0
Salmonella typhimuriumKCTC 19264.0

Data sourced from studies on this compound's antimicrobial spectrum.

This compound has demonstrated significant antimicrobial activity against bacteria that are specifically pathogenic to fish. This targeted efficacy underscores its ecological role in protecting the host catfish from common aquatic pathogens.

The following table presents the susceptibility of several fish-specific bacterial pathogens to this compound.

Fish-Specific PathogenStrainMIC (µg/mL)
Aeromonas hydrophilaKCTC 23584.0
Aeromonas salmonicidaKCTC 23604.0
Vibrio anguillarumKCTC 27118.0
Edwardsiella tardaKCTC 29594.0

Data sourced from research on the antimicrobial activity of this compound.

Antifungal Activity Assessment

In addition to its antibacterial properties, this compound has been shown to possess antifungal activity. This broadens its scope as a versatile antimicrobial agent in the innate immune system.

The efficacy of this compound against pathogenic fungi is summarized in the table below.

FungusStrainMIC (µg/mL)
Candida albicansKCTC 71214.0
Saccharomyces cerevisiaeKCTC 72964.0
Trichosporon beigeliiKCTC 77072.0

Data sourced from studies evaluating the antimicrobial spectrum of this compound.

Antiviral Activity Investigations

Investigations into the antiviral capabilities of histone-derived antimicrobial peptides are an emerging area of research. While many peptides from this family are being studied for such properties, specific data on this compound's antiviral activity is limited. One study on a related histone H2A-derived peptide, Hw-Hip, noted that it was predicted to have no antiviral activity based on in silico analysis. nih.gov Further empirical research is required to definitively characterize the antiviral potential, if any, of this compound.

Synergistic Interactions with Other Antimicrobial Agents

The combination of antimicrobial peptides with conventional antibiotics is a promising strategy to enhance therapeutic efficacy. nih.gov Antimicrobial peptides can act synergistically with other agents, often by increasing the permeability of the microbial membrane, which facilitates the entry of other drugs. nih.govfrontiersin.org This can lead to a more potent combined effect and potentially combat drug-resistant strains. frontiersin.org While this is a known mechanism for many antimicrobial peptides, specific studies detailing the synergistic interactions of this compound with other antimicrobial agents have not been extensively reported in the available literature. Further research is needed to explore and quantify these potential synergistic relationships.

Design and Engineering of Parasin I Analogues and Derivatives

Rational Design Principles for Enhanced Bioactivity

The rational design of Parasin I analogues is guided by an understanding of its structure-activity relationship (SAR). nih.gov The primary goal is to modify the peptide's physicochemical properties—such as helicity, hydrophobicity, and charge—to improve its antimicrobial potency and selectivity. This compound naturally forms an amphipathic alpha-helical structure from residues 9-17, which is crucial for its mechanism of action. nih.gov

Key design principles focus on several aspects of the peptide's structure:

N-Terminal Modification: The N-terminal lysine (B10760008) residue is essential for the membrane-binding activity of this compound. Its deletion leads to a significant loss of antimicrobial function. nih.gov However, substituting this lysine with another basic residue, like arginine, can recover the activity, indicating the importance of a positive charge at this position for initial interaction with negatively charged bacterial membranes. nih.gov

C-Terminal Truncation: Progressive deletions from the C-terminus can have varied effects. Truncated analogues like Pa(1-17) and Pa(1-15) have shown slightly increased antimicrobial activity. This suggests that the full length of the peptide is not strictly necessary and that shorter versions may be more potent. However, excessive deletion, as seen in Pa(1-14), results in a near-complete loss of both antimicrobial activity and the alpha-helical structure, highlighting the importance of maintaining a critical length for structural integrity. nih.gov

Amphipathicity and Helicity: The spatial arrangement of hydrophobic and hydrophilic residues along the peptide backbone defines its amphipathic character. The alpha-helical structure is necessary for the membrane-permeabilizing activity among membrane-binding analogues. nih.gov Design strategies often involve substituting amino acids to enhance the amphipathicity of the helical region, which is believed to facilitate peptide insertion into and disruption of the bacterial membrane.

These principles form the basis for creating a library of this compound derivatives with potentially superior performance compared to the native peptide.

Chemical Synthesis and Purification of this compound Analogues

The synthesis of this compound and its analogues is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). ias.ac.in This method has revolutionized peptide synthesis by allowing for the efficient and controlled assembly of amino acid chains on a solid resin support. semanticscholar.org

The most common SPPS chemistries used are:

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry: This is a widely used method where the N-terminus of the growing peptide chain is protected by an Fmoc group, which is removed by a mild base. It is often employed in both manual and automated peptide synthesizers. ias.ac.in

Boc (t-butyloxycarbonyl) chemistry: An alternative method where the N-terminus is protected by a Boc group, which requires a strong acid for removal. ias.ac.in

The SPPS process involves a series of repetitive cycles:

Deprotection: Removal of the N-terminal protecting group (Fmoc or Boc) from the amino acid attached to the resin.

Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected, is activated and coupled to the newly deprotected N-terminus of the growing peptide chain.

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed. semanticscholar.org

Following synthesis, the crude peptide product contains the target peptide along with various impurities. Purification is therefore a critical step, most commonly performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). semanticscholar.org This technique separates the peptide from impurities based on differences in hydrophobicity, yielding a highly pure product. ias.ac.insemanticscholar.org

Characterization of Modified Peptides and Their Biological Properties

Once synthesized and purified, this compound analogues undergo rigorous characterization to confirm their identity and evaluate their biological functions.

Physicochemical Characterization:

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide, ensuring the correct sequence has been produced. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique is employed to determine the secondary structure of the peptides in different environments (e.g., in aqueous solution versus a membrane-mimicking environment). nih.govnih.gov It is crucial for confirming whether modifications have altered the desired alpha-helical or beta-sheet content. This compound itself has a structural content of 11% alpha-helix and 33% beta-sheet in certain conditions. nih.govcapes.gov.br

Biological Characterization:

Antimicrobial Activity Assays: The antimicrobial potency is typically quantified by determining the Minimal Inhibitory Concentration (MIC) using a broth microdilution assay. medchemexpress.com This involves exposing various bacterial and fungal strains to serial dilutions of the peptide to find the lowest concentration that inhibits visible growth. medchemexpress.com

Membrane Permeabilization Assays: To understand the mechanism of action, assays are conducted to assess the peptide's ability to disrupt bacterial membranes. Confocal microscopy can be used to visualize the localization of fluorescently labeled peptides to the cell membrane. nih.gov Other assays measure the leakage of cellular contents or the influx of dyes to quantify the extent of membrane damage. nih.govnih.gov

The table below summarizes the biological properties of select this compound analogues based on research findings.

PeptideSequence ModificationAntimicrobial Activity (MIC, µg/ml)Key Finding
This compound Native Sequence (19 aa)1-4Potent, broad-spectrum activity. nih.gov
Pa(2-19) N-terminal Lysine deletionInactiveThe N-terminal basic residue is essential for activity. nih.gov
[R(1)]Pa Lysine at position 1 substituted with Arginine1-4Activity is recovered, confirming the need for a basic residue. nih.gov
Pa(1-17) C-terminal truncation (2 residues removed)1-4Slightly increased activity. nih.gov
Pa(1-15) C-terminal truncation (4 residues removed)1-4Slightly increased activity. nih.gov
Pa(1-14) C-terminal truncation (5 residues removed)InactiveLoss of activity correlates with loss of alpha-helical structure. nih.gov

Computational Approaches in this compound Derivative Design

Computational methods are invaluable in modern drug design, allowing for the rapid screening and analysis of potential drug candidates before their costly synthesis. mdpi.com These approaches help in understanding the molecular determinants of activity and in predicting the properties of novel this compound derivatives.

Molecular modeling and docking are powerful computational tools used to predict the interaction between a ligand (the peptide) and a receptor (such as a component of the bacterial cell membrane). biointerfaceresearch.com

Molecular Modeling: This involves creating three-dimensional (3D) models of this compound analogues. These models are crucial for visualizing the peptide's structure, including its amphipathic and helical properties, which are vital for its function. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a peptide when it interacts with a target molecule. mdpi.com For this compound, docking studies could simulate its interaction with bacterial membrane lipids, helping to identify key residues involved in membrane binding and insertion. The results, often expressed as a binding energy score, can be used to rank different analogues and prioritize those with the most favorable interactions for synthesis. biointerfaceresearch.com Molecular dynamics simulations can further refine these models by showing the dynamic behavior of the peptide-membrane complex over time. espublisher.com

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sysrevpharm.orgnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological activities. sysrevpharm.org

In the context of this compound, a QSAR study would involve:

Data Set Generation: A series of this compound analogues with known antimicrobial activities (e.g., MIC values) is compiled. mdpi.com

Descriptor Calculation: For each analogue, a set of numerical values known as molecular descriptors is calculated. These can describe various properties, such as size, shape, hydrophobicity, and electronic properties. chemmethod.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed antimicrobial activity. chemmethod.com

Prediction: Once a reliable QSAR model is developed, it can be used to predict the biological activity of new, unsynthesized this compound derivatives based solely on their calculated descriptors. nih.gov This allows researchers to screen virtual libraries of compounds and select the most promising candidates for synthesis and testing, thereby streamlining the discovery process. sysrevpharm.org

Advanced Research Methodologies and Analytical Approaches for Parasin I Studies

In Vitro Assays for Activity and Mechanistic Elucidation

A variety of in vitro assays are employed to determine the antimicrobial efficacy of Parasin I and to understand the mechanisms by which it targets and disrupts microbial cells.

The antimicrobial activity of this compound is quantified using microbial growth inhibition assays, with broth microdilution being a commonly utilized method. medchemexpress.com This technique determines the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

In a typical broth microdilution assay, single colonies of bacteria or fungi are cultured to the mid-logarithmic phase. medchemexpress.com The microbial suspension is then diluted to a standardized concentration, commonly 5×10^5 colony-forming units (cfu)/mL. medchemexpress.com This suspension is then exposed to serial dilutions of this compound in 96-well microtiter plates. medchemexpress.com Following an initial incubation period, fresh medium is added, and the plates are incubated further to allow for microbial growth. medchemexpress.com The MIC is determined by observing the lowest concentration of this compound at which no microbial growth is detected. nih.gov The agar dilution method is another approach for determining the MIC of antimicrobial compounds. nih.gov In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, and then a standardized inoculum of the test organism is applied to the surface. nih.gov

Interactive Data Table: Representative Minimum Inhibitory Concentrations (MICs) of this compound Analogs

PeptideS. aureus KCTC 1621 (μg/ml)E. coli KCTC 1682 (μg/ml)C. albicans KCTC 7965 (μg/ml)
This compound241
Pa(2-19)>128>128>128
[R(1)]Pa242
Pa(1-17)121
Pa(1-15)121
Pa(1-14)>128>128>128

To investigate the membrane-disrupting capabilities of this compound, membrane permeabilization assays are conducted. These assays utilize fluorescent dyes that are typically impermeant to intact microbial membranes. nih.govfrontiersin.org An increase in fluorescence indicates that the peptide has compromised the membrane integrity, allowing the dye to enter the cell. nih.govfrontiersin.org

Propidium iodide (PI) is a fluorescent dye that binds to nucleic acids but cannot cross the membrane of live cells. nih.govresearchgate.netnih.gov When this compound damages the cell membrane, PI can enter the cell, bind to DNA and RNA, and exhibit a significant increase in fluorescence. nih.govresearchgate.netnih.gov This uptake of PI is a reliable indicator of membrane permeabilization. nih.govnih.gov Studies have shown that this compound and its active analogs induce strong cytoplasmic membrane permeabilization. medchemexpress.com

Confocal microscopy is a powerful tool for visualizing the interaction of this compound with microbial cells. nih.govnih.govnih.gov This technique allows for high-resolution optical imaging and the generation of three-dimensional reconstructions of the sample. nih.govnih.gov By labeling this compound with a fluorescent marker, its localization within or on the surface of the microbial cell can be observed. Confocal microscopy studies have revealed that this compound localizes to the cell membrane of microorganisms. nih.gov

Electron microscopy provides even higher resolution imaging, enabling the detailed visualization of ultrastructural changes in microbial cells upon treatment with this compound. This can reveal morphological damage to the cell envelope and internal structures.

Biophysical Techniques for Structural and Interaction Analysis

Biophysical methods are essential for characterizing the secondary structure of this compound and for analyzing its interactions with model membrane systems.

Circular dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides and proteins in different environments. nih.gov The CD spectrum of this compound indicates the presence of α-helical and β-sheet structures. nih.gov In helix-promoting environments, this compound forms an amphipathic α-helical structure involving residues 9-17, which is flanked by two random coil regions. nih.gov The α-helical content of this compound analogs has been shown to be crucial for their membrane-permeabilizing activity. nih.gov For instance, a deletion resulting in the loss of the α-helical structure also leads to a near-complete loss of antimicrobial activity. nih.gov

Interactive Data Table: Secondary Structure Content of this compound

Secondary StructureContent (%)
α-helix11
β-sheet33
Random coils56

Fluorescence spectroscopy is a sensitive technique used to study the binding of peptides to lipid membranes. This can be achieved by monitoring changes in the fluorescence of intrinsic fluorophores, such as tryptophan, or by using extrinsic fluorescent probes. While specific studies detailing the use of fluorescence spectroscopy for this compound's membrane binding are not extensively documented in the provided context, this methodology is a standard approach in the field. nih.gov For example, a fluorescence quenching-based assay can be employed where the peptide is fused to a fluorescent protein like EGFP. nih.gov The binding of the fusion protein to lipid vesicles containing a quencher molecule results in a decrease in fluorescence intensity, allowing for the quantification of membrane binding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the three-dimensional structure of peptides like this compound in solution, mimicking a physiological environment. This method provides high-resolution atomic-level information on the peptide's conformation, which is essential for understanding its mechanism of action. For this compound, NMR studies have been instrumental in revealing its secondary structure in membrane-mimicking environments, such as in the presence of detergents or organic solvents like trifluoroethanol (TFE), which promote helix formation.

Investigations have shown that this compound adopts a distinct conformation characterized by an amphipathic alpha-helical structure. nih.gov Specifically, residues 9-17 are identified as forming the core of this α-helix. This helical segment is flanked by two regions, residues 1-8 at the N-terminus and residues 18-19 at the C-terminus, which remain in a more flexible, random coil conformation. nih.gov The amphipathic nature of the helix, with its hydrophobic and hydrophilic faces, is a key structural feature that facilitates its interaction with and disruption of microbial cell membranes. The precise arrangement of amino acid side chains, determined by NMR, is crucial for defining these distinct faces of the helix.

Molecular Biology and Genetic Engineering Techniques

Gene Cloning and Recombinant Protein Expression

Producing sufficient quantities of this compound and its analogues for structural and functional studies often necessitates the use of recombinant protein expression systems. scispace.com This biotechnological approach overcomes the challenges of direct purification from native sources. scispace.com The process begins with the chemical synthesis of a DNA sequence (gene) that codes for the this compound peptide. This synthetic gene is then inserted into an expression vector, a circular DNA molecule, using molecular cloning techniques.

Escherichia coli is a commonly used host organism for expressing small peptides like this compound due to its rapid growth, low cost, and well-understood genetics. scispace.commdpi.com The expression vector containing the this compound gene is introduced into E. coli cells, which then utilize their cellular machinery to transcribe the gene into messenger RNA and translate it into the desired peptide. To simplify purification, the this compound sequence is often fused to a larger protein or an affinity tag. Following expression, the cells are harvested, lysed, and the recombinant peptide is purified using chromatographic techniques. This method allows for the large-scale production of this compound for detailed analysis. mdpi.comspringernature.com

A variety of expression vectors and host strains are available, and the choice depends on factors such as the desired yield and the potential need for post-translational modifications, although this compound does not require them. scispace.comnih.gov

Site-Directed Mutagenesis for SAR Studies

Site-directed mutagenesis is a powerful molecular biology technique used to systematically investigate the relationship between the structure and activity (SAR) of a peptide like this compound. springernature.com This method involves making specific, targeted changes to the DNA sequence that codes for the peptide, resulting in the production of peptide variants, or analogues, with specific amino acid substitutions or deletions. youtube.com By comparing the biological activity of these analogues to the original (wild-type) peptide, researchers can determine the functional importance of individual amino acids or regions. springernature.com

For this compound, SAR studies using this approach have yielded critical insights into its mechanism of action. nih.gov For instance, deleting the N-terminal lysine (B10760008) residue resulted in a complete loss of antimicrobial activity, highlighting its essential role. nih.gov Further studies showed that substituting this lysine with another basic residue (arginine) restored activity, but substitution with neutral, polar, or acidic residues did not. nih.gov This indicates that a positive charge at the N-terminus is crucial for the peptide's function, likely mediating the initial binding to negatively charged microbial membranes. nih.gov

Conversely, progressive deletions from the C-terminus led to analogues with slightly increased antimicrobial activity, until a critical point was reached where further deletion resulted in the loss of both the alpha-helical structure and its membrane-permeabilizing activity. nih.gov These findings demonstrate that while the full length is not required, a stable α-helical structure is necessary for the peptide to disrupt the cell membrane after binding. nih.gov

Table 1. Structure-Activity Relationship (SAR) of this compound Analogues
AnalogueModificationKey Structural FeatureRelative Antimicrobial Activity
This compound (Wild-Type)NoneN-terminal Lysine, α-helix (residues 9-17)Baseline
Pa(2-19)Deletion of N-terminal Lysineα-helix maintainedInactive (loss of membrane binding)
[R(1)]PaSubstitution of Lysine-1 with Arginineα-helix maintainedActivity recovered
Pa(1-17)C-terminal deletion (2 residues)α-helix maintainedSlightly increased
Pa(1-15)C-terminal deletion (4 residues)α-helix maintainedSlightly increased
Pa(1-14)C-terminal deletion (5 residues)Loss of α-helical structureInactive (loss of membrane permeabilization)

Computational Chemistry and Bioinformatics Tools

Prediction of Peptide Properties and Activity

Computational chemistry and bioinformatics provide powerful in silico tools for predicting the physicochemical properties, chemical reactivity, and biological activity of peptides like this compound before they are synthesized and tested in the lab. nih.gov These methods save significant time and resources. nih.gov For this compound, approaches based on conceptual density functional theory (CDFT) have been used to calculate a wide range of molecular properties. researchgate.net

These computational studies can accurately predict key chemical reactivity descriptors, identifying the active sites within the peptide that are most susceptible to nucleophilic, electrophilic, and radical attacks. researchgate.net Researchers have assessed various density functionals, finding that specific types, such as MN12SX and N12SX, are particularly well-suited for predicting the chemical reactivity of this compound. researchgate.net Furthermore, these computational models can accurately predict properties like the pKa value and calculate bioactivity scores, offering a theoretical assessment of the peptide's potential as a therapeutic agent. researchgate.net Such predictive tools are invaluable for designing new peptide analogues with potentially enhanced activity or stability. mdpi.com

Table 2. Computationally Predicted Properties of this compound
Property/DescriptorComputational MethodSignificance
Chemical ReactivityConceptual DFT (with MN12SX/N12SX functionals)Identifies active sites for molecular interactions. researchgate.net
pKa ValueProprietary DFT-based methodologyPredicts the ionization state of the peptide at different pH values. researchgate.net
Bioactivity ScoresVarious cheminformatics methodologiesProvides a theoretical estimation of biological potential. researchgate.net
Advanced Glycation Endproducts (AGEs) InhibitionConceptual DFTPredicts potential in preventing protein glycation. researchgate.net

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. mdpi.com This "computational microscope" provides detailed, dynamic insights into how this compound interacts with bacterial cell membranes at an atomic level. researchgate.net Given that this compound's antimicrobial activity relies on membrane permeabilization, MD simulations are crucial for elucidating this mechanism. nih.gov

Simulations can model the entire process, from the initial binding of the peptide to the lipid bilayer to its insertion and the subsequent disruption of the membrane structure. nih.govnih.gov Researchers can use both all-atom and coarse-grained MD simulations. nih.gov Coarse-grained models, which simplify the representation of molecules, allow for simulations over longer timescales (microseconds) and larger system sizes, making it possible to observe complex events like membrane pore formation. researchgate.net

These simulations can reveal the preferred orientation of the this compound α-helix within the membrane, the specific lipid types it interacts with, and how its presence alters membrane properties like thickness and fluidity. nih.gov By visualizing these interactions, MD simulations can validate experimental findings from SAR studies and provide a dynamic, mechanistic understanding that is often unattainable through experimental methods alone. mdpi.comnih.gov

Future Research Directions and Conceptual Applications in Research

Elucidation of Broader Biological Roles and Immunomodulatory Effects

While Parasin I is primarily recognized for its direct antimicrobial action, its derivation from histone H2A suggests potential roles beyond microbial killing. Histone-derived peptides have been implicated in various aspects of innate immunity and host defense xmu.edu.cnmdpi.com. Future research should aim to fully elucidate the spectrum of this compound's biological activities within the host organism.

Studies could focus on:

Immunomodulatory effects: Investigating this compound's ability to modulate host immune responses. Research on other antimicrobial peptides has shown they can influence cytokine production, chemotaxis, and gene expression in host cells nih.govfrontiersin.orgfrontiersin.orgnih.gov. An artificial this compound protein (API) has shown promise in modulating ETEC-induced abnormal immune function in the small intestine of weaned pigs, specifically regulating IL-1β levels nih.gov. Further research is needed to understand the specific pathways and mechanisms involved in this compound's immunomodulatory actions.

Interaction with host cells: Exploring how this compound interacts with various host cell types beyond direct toxicity assays. This could include studying its effects on epithelial barrier function, as suggested by research on API in improving intestinal health in piglets nih.gov.

Role in innate immunity: Delving deeper into this compound's contribution to the innate immune system of its native host, Parasilurus asotus, and whether similar mechanisms are conserved in other species. The secretion of this compound into the skin mucus upon injury in catfish highlights its role in local defense lifescienceproduction.co.ukiscabiochemicals.comnih.gov.

Exploration of this compound in Different Organismal Models

The study of this compound has primarily focused on its activity against various microorganisms in vitro and its origin in catfish. Expanding research to other organismal models is crucial to understand its potential broader applicability and ecological significance.

Potential research areas include:

Aquaculture species: Evaluating the efficacy of this compound or its derivatives as a prophylactic or therapeutic agent against common pathogens in commercially important aquaculture species. This is supported by the potential for using fish AMPs in aquaculture to prevent pathogenic microbes nih.gov.

Mammalian models: Investigating the effects of this compound in mammalian systems, particularly concerning its immunomodulatory activities and potential for controlling infections. While some studies note the need for further work before moving to animal models, particularly regarding peptide purity, the lack of cytotoxicity to primary human fibroblasts in some contexts is promising mdpi.com. Research using artificial this compound protein in weaned piglets challenged with Escherichia coli has shown positive effects on growth performance and intestinal health, indicating potential in mammalian systems nih.gov.

Plant models: Exploring whether this compound or its structural mimetics could have applications in plant defense against microbial pathogens, given that antimicrobial peptides are found across diverse life forms frontiersin.orgresearchgate.net.

Development of this compound as a Tool for Fundamental Biological Research

This compound's well-defined structure, mechanism of action against membranes, and origin from a ubiquitous protein like histone H2A make it a valuable tool for fundamental biological research.

Research could leverage this compound to:

Study membrane interactions: Utilize this compound as a probe to study the properties and dynamics of microbial membranes and the mechanisms of peptide-induced membrane permeabilization. Confocal microscopy has already been used to visualize its localization to microbial membranes smolecule.com.

Investigate histone function: Employ this compound and its derivatives to understand the non-canonical functions of histones and histone-derived peptides in innate immunity across different species. The derivation of this compound from histone H2A by specific enzymatic cleavage is a key area of interest iscabiochemicals.comnih.govmdpi.com.

Explore protein processing and modification: Study the specific protease (cathepsin D) responsible for cleaving this compound from histone H2A in catfish to understand the regulation of its production and activity xmu.edu.cnmdpi.com.

Theoretical Contributions to Antimicrobial Peptide Design and Engineering

The structural and functional characteristics of this compound provide valuable insights for the rational design and engineering of novel antimicrobial peptides with enhanced properties.

Future research can contribute theoretically by:

Structure-activity relationship studies: Continuing to refine the understanding of how specific amino acid residues and structural motifs in this compound contribute to its antimicrobial potency, spectrum, and mechanism of action. Studies have already shown the importance of the N-terminal basic residue and the alpha-helical structure nih.govresearchgate.net. This can inform the design of peptides with optimized activity and reduced toxicity.

Mimetic design: Using this compound as a template for designing synthetic mimetics with improved stability, bioavailability, and targeted activity. Chemical synthesis allows for precise sequence control and incorporation of modified amino acids frontiersin.org.

Understanding resistance mechanisms: Investigating how microorganisms might develop resistance to this compound, which can inform strategies to design peptides that circumvent these mechanisms.

Developing delivery systems: Researching novel delivery systems, such as nanoparticles or emulsions, to enhance the efficacy and reduce potential toxicity of this compound or its analogs, as explored in the context of Pickering emulsions researchgate.net.

These research directions highlight the significant untapped potential of this compound as a subject of fundamental biological inquiry and as a source of inspiration for developing new strategies to combat microbial infections and modulate immune responses.

Q & A

Q. What structural features of Parasin I contribute to its antimicrobial activity, and how can these be experimentally validated?

this compound, derived from catfish histone H2A, contains 19 amino acids with a cationic and amphipathic structure critical for membrane interaction. Key residues (e.g., lysine and arginine) enable LPS binding and membrane permeabilization. To validate, use circular dichroism to analyze secondary structure and surface plasmon resonance (SPR) to quantify LPS binding affinity. Broth microdilution assays (measuring MICs) and fluorescent dye leakage assays (e.g., calcein release from liposomes) can confirm membrane disruption .

Q. What standardized in vitro models are used to assess this compound’s antimicrobial efficacy against Gram-negative bacteria?

Use Escherichia coli and Pseudomonas aeruginosa in MIC assays (per CLSI guidelines) with Mueller-Hinton broth. Include LPS-binding specificity tests via competitive ELISA or SPR. For membrane permeabilization, combine SYTOX Green uptake assays with confocal microscopy to visualize real-time bacterial membrane damage .

Q. How can researchers ensure reproducibility in this compound’s activity studies across different laboratories?

Adopt NIH preclinical guidelines:

  • Standardize peptide synthesis (e.g., solid-phase with >95% HPLC purity).
  • Validate LPS sources (e.g., Salmonella minnesota LPS in FTIR analysis).
  • Report detailed protocols for cell lines (e.g., RAW264.7 macrophages) and statistical methods (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How do contradictory results in this compound’s dose-dependent effects on cell membrane integrity arise, and how can they be resolved?

In RAW264.7 cells, this compound at 1.5–6 mg/mL showed non-linear LDH release, suggesting formulation-dependent cytotoxicity. To resolve, compare free peptide vs. nanoparticle-encapsulated forms (e.g., chitosan-Pickering emulsions) using flow cytometry for apoptosis/necrosis markers. Include negative controls (e.g., untreated cells) and normalize LDH activity to total protein content .

Q. What experimental designs are optimal for studying this compound’s anti-inflammatory effects in neuroinflammatory models?

Use LPS-induced Parkinsonism models (e.g., dopaminergic neuron degeneration in rodents):

  • Measure striatal dopamine via HPLC.
  • Assess microglial activation via Iba1 immunohistochemistry.
  • Validate LPS neutralization in cerebrospinal fluid using limulus amebocyte lysate assays .

Q. How can structural stability challenges of this compound in physiological conditions be addressed for in vivo applications?

Conduct stability assays:

  • Incubate this compound in serum (37°C, pH 7.4) and analyze degradation via MALDI-TOF MS.
  • Modify peptide sequence (e.g., D-amino acid substitution) or use PEGylation to enhance half-life. Compare bioactivity pre/post-modification using radial diffusion assays .

Q. What methodologies resolve discrepancies between this compound’s in vitro potency and in vivo efficacy?

  • Perform pharmacokinetic studies (e.g., IV administration in mice with LC-MS/MS quantification).
  • Use LPS-challenge sepsis models to correlate bacterial load reduction (CFU counts) with cytokine profiling (IL-1β, TNF-α via ELISA) .

Methodological Considerations

Q. How should researchers ethically design human case studies involving this compound, given its experimental status?

Follow IRB protocols:

  • Obtain informed consent for off-label use in LPS-induced conditions.
  • Monitor adverse effects (e.g., hemolysis via CBC) and disclose conflicts of interest.
  • Publish raw data (e.g., PET scans for dopaminergic activity) in supplementary files .

Q. What statistical approaches are critical for analyzing this compound’s dose-response data in heterogenous microbial populations?

Use nonlinear regression (e.g., sigmoidal dose-response curve in GraphPad Prism) with Hill slope analysis. Apply log-transformation for skewed CFU data and report 95% confidence intervals for MIC values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.